molecular formula C13H18N2O4S B4440330 N-(2-methoxyethyl)-1-(methylsulfonyl)-5-indolinecarboxamide

N-(2-methoxyethyl)-1-(methylsulfonyl)-5-indolinecarboxamide

Cat. No. B4440330
M. Wt: 298.36 g/mol
InChI Key: FMFIQJHGRZYNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-1-(methylsulfonyl)-5-indolinecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential in various fields, including medicine, agriculture, and material science. This compound is known to exhibit several biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1-(methylsulfonyl)-5-indolinecarboxamide is not fully understood. However, it is known to interact with various biological targets, including enzymes, receptors, and ion channels. This interaction leads to the modulation of various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-1-(methylsulfonyl)-5-indolinecarboxamide has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation and pain. Additionally, this compound has been shown to modulate the activity of ion channels, such as TRPV1, which are involved in pain perception. Furthermore, it has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-1-(methylsulfonyl)-5-indolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, it exhibits several biochemical and physiological effects, making it a versatile compound for various research applications. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research of N-(2-methoxyethyl)-1-(methylsulfonyl)-5-indolinecarboxamide. In medicine, further studies are needed to explore its potential in the treatment of various diseases, including cancer and neurodegenerative disorders. In agriculture, more research is needed to optimize its use as a pesticide and to develop new formulations with improved properties. In material science, this compound can be used to develop new materials with improved mechanical and thermal properties. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.

Scientific Research Applications

N-(2-methoxyethyl)-1-(methylsulfonyl)-5-indolinecarboxamide has been extensively studied for its potential in various scientific fields. In medicine, this compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In agriculture, it has been used as a pesticide due to its ability to inhibit the growth of harmful insects and fungi. In material science, this compound has been used to develop new materials with improved properties.

properties

IUPAC Name

N-(2-methoxyethyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-19-8-6-14-13(16)11-3-4-12-10(9-11)5-7-15(12)20(2,17)18/h3-4,9H,5-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFIQJHGRZYNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814516
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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